Cas no 108-13-4 (propanediamide)

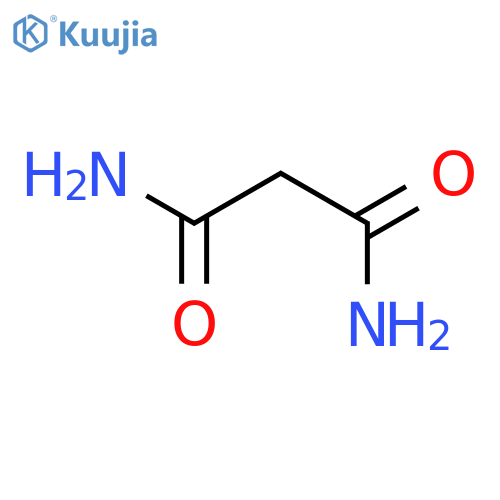

propanediamide structure

商品名:propanediamide

propanediamide 化学的及び物理的性質

名前と識別子

-

- Malonamide

- AURORA KA-4099

- CARBOXAMIDOACETAMIDE

- CARBOXYACETIC ACID DIAMIDE

- DICARBOXYMETHANE DIAMIDE

- MALONIC ACID AMIDE

- MALONIC ACID DIAMIDE

- MALONODIAMIDE

- METHANEDICARBOXYLIC ACID DIAMIDE

- PROPANEDIAMIDE

- PROPANEDIOIC ACID DIAMIDE

- malonicdiamide

- Malonyldiamide

- MALONAMIDE, FOR FLUORESCENCE

- MALONAMIDE extrapure

- 3-Amino-3-oxopropanamide

- Malondiamide

- NSC 2134

- Malonamide 98%

- Malonamide,97%

- Malonic diamide

- QVQ8CNG255

- C3H6N2O2

- WRIRWRKPLXCTFD-UHFFFAOYSA-N

- methane-1,1-dicarboxamide

- Molonamide

- malon diamide

- Malonamide, 97%

- Propane-1,3-diamide

- WLN: ZV1VZ

- Jsp000707

- NSC2134

- STL199178

- Malonamid

- SBB044920

- RTR

- SCHEMBL292267

- Z104473780

- M0027

- SY018470

- 108-13-4

- NSC-2134

- EINECS 203-553-8

- CS-W011312

- CHEBI:48537

- AS-14797

- SCHEMBL8519333

- NS00021499

- propanediamide;Malonodiamide

- MFCD00008034

- Q27287520

- AI3-24284

- A801813

- D77721

- DTXSID1040116

- AKOS000118771

- J-002064

- FT-0628124

- EN300-19422

- F1918-0086

- B7ADF368-69FC-4139-A4AF-9F37A8B615B4

- UNII-QVQ8CNG255

- DB-040813

- DTXCID9020116

- malonic diimidate

- 203-553-8

- FM71366

- propanediamide

-

- MDL: MFCD00008034

- インチ: 1S/C3H6N2O2/c4-2(6)1-3(5)7/h1H2,(H2,4,6)(H2,5,7)

- InChIKey: WRIRWRKPLXCTFD-UHFFFAOYSA-N

- ほほえんだ: O=C(C([H])([H])C(N([H])[H])=O)N([H])[H]

- BRN: 1751401

計算された属性

- せいみつぶんしりょう: 102.04300

- どういたいしつりょう: 102.042927

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 2

- 複雑さ: 87.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 5

- 疎水性パラメータ計算基準値(XlogP): -1.8

- トポロジー分子極性表面積: 86.2

じっけんとくせい

- 色と性状: 白色単斜針状結晶。

- 密度みつど: 1.3516 (rough estimate)

- ゆうかいてん: 172.0 to 176.0 deg-C

- ふってん: 191.38°C (rough estimate)

- フラッシュポイント: 232.5 °C

- 屈折率: 1.5110 (estimate)

- ようかいど: Soluble in HCl.

- すいようせい: 180 g/L (20 ºC)

- PSA: 86.18000

- LogP: -0.25230

- かんど: 湿度に敏感である

- FEMA: 2731

- ようかいせい: アルコール、エーテル、ベンゼンに不溶である。

propanediamide セキュリティ情報

- シグナルワード:Warning

- 危害声明: H315; H319; H335

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:2

- 危険カテゴリコード: S 24/25:肌と目の接触を防ぐ。

- セキュリティの説明: S22-S24/25

- RTECS番号:ON9125000

- TSCA:Yes

- ちょぞうじょうけん:Store at room temperature

- セキュリティ用語:S24/25

propanediamide 税関データ

- 税関コード:29241900

- 税関データ:

中国税関コード:

2924199090概要:

2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量包装する

要約:

2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

propanediamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-W011312-500g |

Malonamide |

108-13-4 | ≥97.0% | 500g |

$200.0 | 2022-04-28 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0027-25g |

propanediamide |

108-13-4 | 98.0%(N) | 25g |

¥190.0 | 2022-06-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1016236-500g |

Malonamide |

108-13-4 | 97% | 500g |

¥1627.00 | 2024-08-09 | |

| Enamine | EN300-19422-0.05g |

propanediamide |

108-13-4 | 95% | 0.05g |

$19.0 | 2023-04-28 | |

| Enamine | EN300-19422-2.5g |

propanediamide |

108-13-4 | 95% | 2.5g |

$27.0 | 2023-04-28 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M104019-5g |

propanediamide |

108-13-4 | 98% | 5g |

¥61.90 | 2023-09-02 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M0027-500G |

Malonamide |

108-13-4 | >98.0%(N) | 500g |

¥1800.00 | 2024-04-18 | |

| eNovation Chemicals LLC | D387638-500g |

Malonamide |

108-13-4 | 97% | 500g |

$235 | 2024-05-24 | |

| TRC | M158000-10g |

Malonamide |

108-13-4 | 10g |

$ 1114.00 | 2023-09-07 | ||

| Life Chemicals | F1918-0086-10g |

propanediamide |

108-13-4 | 95%+ | 10g |

$84.0 | 2023-11-21 |

propanediamide サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:108-13-4)Malonamide

注文番号:sfd5724

在庫ステータス:in Stock

はかる:200kg

清らかである:99.9%

最終更新された価格情報:Friday, 19 July 2024 14:34

価格 ($):discuss personally

Amadis Chemical Company Limited

ゴールドメンバー

(CAS:108-13-4)propanediamide

注文番号:A801813

在庫ステータス:in Stock

はかる:500g

清らかである:99%

最終更新された価格情報:Friday, 30 August 2024 04:38

価格 ($):197.0

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:108-13-4)Malonamide

注文番号:1637613

在庫ステータス:in Stock

はかる:Company Customization

清らかである:98%

最終更新された価格情報:Monday, 14 April 2025 21:49

価格 ($):discuss personally

propanediamide 関連文献

-

Yupeng Cao,Xiangyang Lin,Jun Yang,Xuedong Gong,Guijuan Fan,Haifeng Huang New J. Chem. 2019 43 5441

-

Vaibhavkumar N. Mehta,Suresh Kumar Kailasa RSC Adv. 2015 5 4245

-

Ajay B. Patil,Sougata Ghosh,Suvarna D. Phadatare,Priyanath Pathak,Geeta K. Sharma,Balu A. Chopade,Vaishali S. Shinde New J. Chem. 2015 39 1267

-

Feng Fan,Weiqing Xie,Dawei Ma Chem. Commun. 2012 48 7571

-

Leili Esrafili,Maniya Gharib,Ali Morsali Dalton Trans. 2019 48 17831

108-13-4 (propanediamide) 関連製品

- 3051-09-0(5-(Hexahydro-2,4,6-trioxo-5-pyrimidinyl)imino-2,4,6(1H,3H,5H)-pyrimidinetrione Ammonium Salt)

- 4726-85-6(beta-Alanine amide)

- 105-53-3(1,3-diethyl propanedioate)

- 609-08-5(1,3-diethyl 2-methylpropanedioate)

- 504-17-6(2-sulfanylidene-1,3-diazinane-4,6-dione)

- 769-42-6(1,3-dimethyl-1,3-diazinane-2,4,6-trione)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

推奨される供給者

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:108-13-4)丙二酰胺

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:108-13-4)Malonamide

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ